molecular formula C6H12ClNO B11778383 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride

3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride

Cat. No.: B11778383
M. Wt: 149.62 g/mol
InChI Key: SOEAGYFMZBQZKN-UHFFFAOYSA-N
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Description

3-Oxa-8-azabicyclo[420]octane hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride typically involves the acylation of tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction . This method allows for the formation of the bicyclic structure with the desired substituents.

Industrial Production Methods: . These suppliers provide the compound for research purposes, indicating that it is produced on a scale sufficient to meet research demands.

Chemical Reactions Analysis

Types of Reactions: 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxo derivatives, while reduction reactions can yield various reduced forms of the compound.

Scientific Research Applications

3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Uniqueness: 3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride is unique due to its specific ring structure that includes both oxygen and nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

3-oxa-8-azabicyclo[4.2.0]octane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-4-6-5(1)3-7-6;/h5-7H,1-4H2;1H

InChI Key

SOEAGYFMZBQZKN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1CN2.Cl

Origin of Product

United States

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